Gold-198 is classified as a radioisotope of gold, produced primarily through neutron activation of natural gold-197 in a nuclear reactor. The decay mode of Gold-198 is beta decay, with a half-life of approximately 2.7 days, making it suitable for short-term therapeutic applications. The primary source for its production is the IPEN IEA-01 nuclear reactor in Brazil, where gold foils are irradiated to produce Gold-198 .
The synthesis of Gold-198 nanoparticles involves several steps:
Dynamic Light Scattering (DLS) techniques are often employed to confirm the size of the synthesized nanoparticles, which typically range from 8 to 11 nm in diameter .
Gold-198 nanoparticles exhibit a core-shell structure where the core is composed of metallic gold and may have various stabilizing agents on the surface. The average size of these nanoparticles can vary based on the synthesis method used. For example, DLS measurements have shown sizes around 8 nm for citrate-stabilized Gold-198 nanoparticles and up to 32.6 nm for those stabilized with PEG . The molecular formula for Gold-198 nanoparticles can be represented as , where denotes the number of gold atoms.
Gold-198 participates in several chemical reactions primarily related to its use in radiotherapy:
The mechanism of action for Gold-198 in cancer therapy primarily involves its radioactive properties:
Gold-198 exhibits several notable physical and chemical properties:
These properties make Gold-198 particularly useful for short-term applications where rapid decay is beneficial .
Gold-198 has diverse applications across various fields:
Recent studies have demonstrated promising results for Gold-198 nanoparticles in inhibiting tumor growth and enhancing treatment efficacy without significant cytotoxic effects on normal cells .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3